![molecular formula C14H17BrF3NO2 B12615537 N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine CAS No. 919351-98-7](/img/structure/B12615537.png)
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina es un compuesto químico con la fórmula molecular C14H17BrF3NO2. Es un derivado de la L-leucina, un aminoácido esencial, y presenta un grupo bromofenil y trifluoroetil.
Métodos De Preparación
La síntesis de N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con L-leucina y 3-bromobenzaldehído.
Condiciones de reacción: La reacción implica el uso de ácido trifluoroacético como catalizador y un disolvente como el diclorometano.
Ruta sintética: El proceso incluye la formación de una base de Schiff intermedia, seguida de reducción para producir el producto final.
Producción industrial: Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, incluido el uso de equipos de síntesis automatizados y reactores a gran escala.
Análisis De Reacciones Químicas
N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina experimenta diversas reacciones químicas:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la eliminación del átomo de bromo.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como el metóxido de sodio, reemplazando el átomo de bromo con un grupo metoxi.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen ácidos carboxílicos, derivados reducidos y compuestos sustituidos.
Aplicaciones Científicas De Investigación
N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se estudia por su posible papel en la síntesis de proteínas y las vías metabólicas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor de fármacos o ingrediente farmacéutico activo.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas involucradas en el metabolismo de aminoácidos, afectando su actividad.
Vías involucradas: Puede influir en las vías relacionadas con la síntesis y degradación de proteínas, lo que potencialmente modula las funciones celulares.
Comparación Con Compuestos Similares
N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina se puede comparar con otros compuestos similares:
Compuestos similares: Ejemplos incluyen N-[(1S)-1-(3-Clorofenil)-2,2,2-trifluoroetil]-L-leucina y N-[(1S)-1-(3-Fluorofenil)-2,2,2-trifluoroetil]-L-leucina.
Singularidad: La presencia del átomo de bromo en N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina imparte reactividad y propiedades únicas en comparación con sus análogos cloro y flúor.
Este artículo detallado proporciona una descripción general completa de N-[(1S)-1-(3-Bromofenil)-2,2,2-trifluoroetil]-L-leucina, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
919351-98-7 |
|---|---|
Fórmula molecular |
C14H17BrF3NO2 |
Peso molecular |
368.19 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(2)6-11(13(20)21)19-12(14(16,17)18)9-4-3-5-10(15)7-9/h3-5,7-8,11-12,19H,6H2,1-2H3,(H,20,21)/t11-,12-/m0/s1 |
Clave InChI |
YFKNZQALTNHISF-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N[C@@H](C1=CC(=CC=C1)Br)C(F)(F)F |
SMILES canónico |
CC(C)CC(C(=O)O)NC(C1=CC(=CC=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


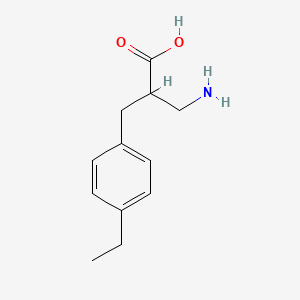
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
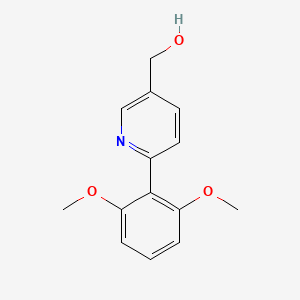
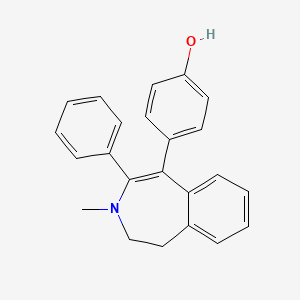
![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
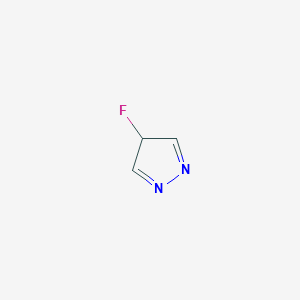

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
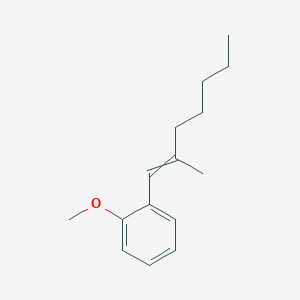
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
